4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazolone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is not fully understood. However, studies have suggested that this compound exerts its antibacterial and antifungal activities by inhibiting the biosynthesis of nucleic acids. Additionally, it has been proposed that this compound may act as an inhibitor of protein synthesis in bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been studied in various organisms. Studies have shown that this compound can induce DNA damage and cell death in cancer cells. It has also been found to have a low toxicity profile in animal models, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one in lab experiments is its potent antibacterial, antifungal, and antiviral activities. This makes it a valuable tool for investigating the mechanisms of action of various microorganisms. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental conditions.
Future Directions
There are several future directions for the research and development of 4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. One potential direction is the investigation of its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in preclinical models. Additionally, this compound could be further explored for its potential applications in materials science, such as the synthesis of functional materials for use in electronics and energy storage devices. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in various scientific applications.
Synthesis Methods
The synthesis of 4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several methods. One of the most common methods involves the reaction of 2-amino-4-cyclopropyl-1-methyl-5-nitroimidazole with ethyl oxalyl chloride in the presence of triethylamine. The resulting compound is then treated with hydrazine hydrate to yield the desired product.
Scientific Research Applications
The potential applications of 4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one in scientific research are vast. This compound has been studied extensively for its antibacterial, antifungal, and antiviral activities. It has also been investigated for its potential as an anticancer agent. Furthermore, this compound has shown promising results in the field of materials science, where it has been used as a building block for the synthesis of various functional materials.
properties
IUPAC Name |
4-cyclopropyl-2-methyl-5-(oxolan-2-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12-10(14)13(7-4-5-7)9(11-12)8-3-2-6-15-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRJJYMNBRVFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
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